Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Description
Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring an ethyl ester group at the 1-position and a hydroxyethyl substituent at the 2-position. Pyrrolidine derivatives are widely studied due to their conformational flexibility and utility in pharmaceutical chemistry, particularly as intermediates in drug synthesis. For instance, reductions using agents like LiEt3BH () or catalytic hydrogenation () are common strategies to introduce hydroxyl groups into similar frameworks .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)10-6-4-5-8(10)7(2)11/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
HJSYJGNGZGVYCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC1C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and 1-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can be contextualized against related pyrrolidine and bicyclic derivatives. Key comparisons include:
Ethyl 3-oxopyrrolidine-1-carboxylate (CAS: 106556-66-5)
- Structural Difference : Replaces the 2-hydroxyethyl group with a 3-oxo moiety.
- Impact : The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). However, the absence of a hydroxyl group reduces hydrogen-bonding capacity and aqueous solubility compared to the target compound .
- Synthesis : Typically prepared via cyclization or oxidation of pyrrolidine precursors.
tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 1307800-86-7)
- Structural Difference : Substitutes the ethyl ester with a tert-butyl ester.
- This makes it preferable in prodrug design, whereas the ethyl ester in the target compound may offer faster release kinetics .
- Applications : Used as a chiral building block in asymmetric synthesis ().
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()
- Structural Difference: Incorporates a bicyclic 1,6-naphthyridine core instead of a monocyclic pyrrolidine.
- However, synthetic complexity increases (86% yield for two isomers) compared to the simpler pyrrolidine framework .
Ritipenem ()
- Structural Difference : A carbapenem antibiotic with a bicyclic system and hydroxyethyl side chain.
- Impact: The hydroxyethyl group in ritipenem is critical for β-lactamase resistance and antibacterial activity.
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